N-(2-(Dimethylamino)ethyl)acrylamide
Overview
Description
N-(2-(Dimethylamino)ethyl)acrylamide: is an organic compound with the molecular formula C7H14N2O. It is a derivative of acrylamide, where the amide nitrogen is substituted with a 2-(dimethylamino)ethyl group. This compound is known for its applications in various fields, including polymer chemistry and biochemistry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-(Dimethylamino)ethyl)acrylamide can be synthesized through the reaction of acryloyl chloride with N,N-dimethylethylenediamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves the same basic reaction but is optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques like distillation or recrystallization, and stringent control of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Polymerization: N-(2-(Dimethylamino)ethyl)acrylamide can undergo free-radical polymerization to form homopolymers or copolymers with other monomers such as acrylic acid, methacrylates, and acrylonitrile.
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products:
Polymerization: Poly(this compound) or copolymers with desired properties.
Substitution: Various substituted amides depending on the nucleophile used.
Hydrolysis: Dimethylaminoethanol and acrylic acid.
Scientific Research Applications
Chemistry: N-(2-(Dimethylamino)ethyl)acrylamide is used as a monomer in the synthesis of polymers with specific functionalities. These polymers are employed in applications such as drug delivery systems, hydrogels, and responsive materials.
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of biosensors and diagnostic assays.
Medicine: this compound-based polymers are explored for their potential in drug delivery, particularly for targeted delivery and controlled release of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty polymers for coatings, adhesives, and sealants. It is also employed in water treatment processes as a flocculant.
Mechanism of Action
The mechanism by which N-(2-(Dimethylamino)ethyl)acrylamide exerts its effects is primarily through its ability to form polymers and interact with various biological molecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its role in modifying proteins and peptides. In drug delivery systems, the polymer matrix formed by this compound can encapsulate drugs and release them in a controlled manner, targeting specific tissues or cells.
Comparison with Similar Compounds
N-(2-(Dimethylamino)ethyl)methacrylamide: Similar in structure but with a methacrylamide group instead of an acrylamide group.
N-(2-(Dimethylamino)ethyl)acrylate: An ester derivative with similar polymerization properties.
N-(2-(Dimethylamino)ethyl)acrylonitrile: Contains a nitrile group, offering different reactivity and applications.
Uniqueness: N-(2-(Dimethylamino)ethyl)acrylamide is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to form stable polymers and interact with biological molecules sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-4-7(10)8-5-6-9(2)3/h4H,1,5-6H2,2-3H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQKICIMIPUDBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69684-12-4 | |
Record name | 2-Propenamide, N-[2-(dimethylamino)ethyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69684-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70239022 | |
Record name | N-(2-(Dimethylamino)ethyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925-76-8 | |
Record name | N-[2-(Dimethylamino)ethyl]acrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-(Dimethylamino)ethyl)acrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(N,N-Dimethylamino)ethyl acrylamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-(Dimethylamino)ethyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(dimethylamino)ethyl]acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(2-(Dimethylamino)ethyl)acrylamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZB64P4DCF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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